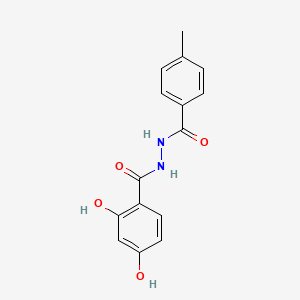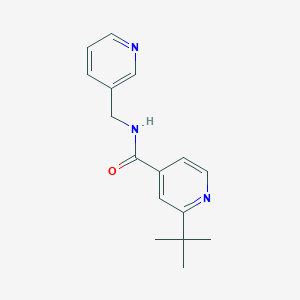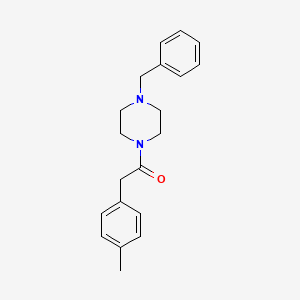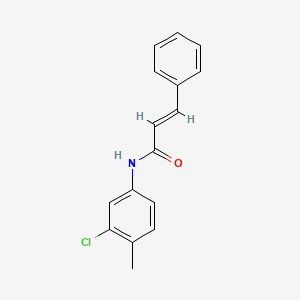
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Descripción general
Descripción
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-nitrobenzoyl)-1H-pyrazole is 217.04874109 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characterization and Theoretical Investigations
- 1-(4-nitrobenzoyl)-1H-pyrazole derivatives have been extensively studied for their molecular structure using various techniques. For instance, a study conducted by Evecen et al. (2016) focused on the synthesis and characterization of similar pyrazole compounds using IR, NMR, and X-ray diffraction methods. The molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated and validated through experimental data, providing insights into the compound's structural and electronic properties (Evecen et al., 2016).
Vibrational Spectroscopic Studies and Molecular Analysis
- The crystal and molecular structure of related 1-(4-nitrobenzoyl)-1H-pyrazole derivatives have been reported using single crystal X-ray diffraction and spectroscopic data by Demir et al. (2016). The study delved into the stability of the molecule, hyperconjugative interactions, and charge delocalization, offering critical insights into the electronic characteristics of these compounds (Demir et al., 2016).
Synthesis of Azo Schiff Bases and Spectroscopic Investigations
- Research by Özkınalı et al. (2018) on new pyrazole Schiff bases containing azo groups, including derivatives of 1-(4-nitrobenzoyl)-1H-pyrazole, highlights the synthesis process and characterization through various spectroscopic techniques. This study provides valuable information on the structural analyses, vibrational frequencies, and theoretical calculations, contributing to the understanding of the compound's properties and potential applications (Özkınalı et al., 2018).
Application in Antibacterial and Antiproliferative Research
- Nesrin Şener et al. (2021) explored the antibacterial, antioxidant, and cell proliferative effects of pyrazole Schiff bases related to 1-(4-nitrobenzoyl)-1H-pyrazole. Their findings on DNA protection, antimicrobial properties, and cytotoxic activity against cancer cell lines provide insights into the potential biomedical applications of these compounds (Şener et al., 2021).
Hydrogen-bonded Structural Analysis
- Studies by Portilla et al. (2007) on the hydrogen-bonded chains and sheets in derivatives of 1-(4-nitrobenzoyl)-1H-pyrazole contribute to the understanding of the compound's molecular interactions and structural dynamics. These insights are crucial for developing applications in material science and pharmaceuticals (Portilla et al., 2007).
Propiedades
IUPAC Name |
(4-nitrophenyl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGZODFPPHYKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5782222.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)


![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)

![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)


